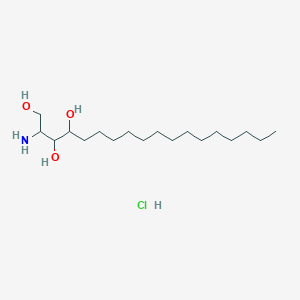
Phytosphingosine hydrochloride
Cat. No. B8766036
Key on ui cas rn:
183117-20-6
M. Wt: 354.0 g/mol
InChI Key: GDKAAHDFPOWGQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05994586
Procedure details


0.275 mol of lithium aluminum hydride was introduced, under argon, with continual stirring, into tetrahydrofuran. The solution was then cooled to a temperature of 0° C., and 0.055 mol of methyl 2-hydroxyimino-3-oxo-4-acetoxyoctadecanoate was slowly added. The reaction mixture was then gradually heated to 60° C. At the end of the reaction, marked by the disappearance of the starting materials, the reaction mixture was hydrolysed while cold with a hydrochloric acid solution. A precipitate formed, which was filtered off, and then the solvent was evaporated under vacuum. After crystallizing from a mixture of ethyl ether and acetonitrile, a white solid was obtained which, filtered and dried, gave 14.2 g of 2-aminooctadecane-1,3,4-triol hydrochloride in the form of a white powder.


Name
methyl 2-hydroxyimino-3-oxo-4-acetoxyoctadecanoate
Quantity
0.055 mol
Type
reactant
Reaction Step Two


Identifiers


|
REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].O[N:8]=[C:9]([C:14](=[O:34])[CH:15]([O:30]C(=O)C)[CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH3:29])[C:10](OC)=[O:11].[ClH:35]>O1CCCC1>[ClH:35].[NH2:8][CH:9]([CH:14]([OH:34])[CH:15]([OH:30])[CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH3:29])[CH2:10][OH:11] |f:0.1.2.3.4.5,9.10|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.275 mol
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Two
|
Name
|
methyl 2-hydroxyimino-3-oxo-4-acetoxyoctadecanoate
|
|
Quantity
|
0.055 mol
|
|
Type
|
reactant
|
|
Smiles
|
ON=C(C(=O)OC)C(C(CCCCCCCCCCCCCC)OC(C)=O)=O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was slowly added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
At the end of the reaction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A precipitate formed
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
which was filtered off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was evaporated under vacuum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After crystallizing from a mixture of ethyl ether and acetonitrile
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a white solid was obtained which
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl.NC(CO)C(C(CCCCCCCCCCCCCC)O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 14.2 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
